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molecular formula C10H11NO5 B3040794 Methyl 2-ethoxy-4-nitrobenzoate CAS No. 24091-87-0

Methyl 2-ethoxy-4-nitrobenzoate

Cat. No. B3040794
M. Wt: 225.2 g/mol
InChI Key: DIYPZSWABIAOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623887B2

Procedure details

4.05 g (21.7 mmol, 1 eq) 2-hydroxy-4-nitro-benzoic acid are dissolved in 40 mL MeOH and 1.8 mL (24.8 mmol, 1.14 eq) thionyl chloride are slowly added dropwise. The mixture is refluxed for 2 h at 50° C. and stirred for another 2 h. After cooling the volatile constituents are eliminated in vacuo and 4.36 g of the crude methyl 2-hydroxy-4-nitro-benzoate are obtained, which are reacted without further purification. 1 g (5.1 mmol, 1 eq) of the methyl ester are dissolved in 25 mL DMF, 2.1 g (15.3 mmol, 3 eq) potassium carbonate are added and then 1.4 mL (18.8 mmol, 3.7 eq) bromoethane are added dropwise. The reaction mixture is stirred for 16 h at RT, then poured into 100 mL water and the pH is adjusted with concentrated aqueous hydrochloric acid to pH 3. It is extracted twice with 100 mL EE, dried on MgSO4 and after the elimination of all the volatile constituents in vacuo 1.28 g of methyl 2-ethoxy-4-nitro-benzoate are obtained. 1.28 g (5.06 mmol, 1 eq) of the nitro compound are dissolved in 50 mL MeOH, a spatula tip of Raney nickel is added and the reaction mixture is stirred in the autoclave under a hydrogen pressure of 4 bar for 16 h. The catalyst is filtered off through Celite® and the filtrate is freed in vacuo of all the volatile constituents. 0.99 g of the aniline are obtained [MS-ESI+: 351 (M+H)+].
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
4.36 g
Type
reactant
Reaction Step Four
[Compound]
Name
methyl ester
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
2.1 g
Type
reactant
Reaction Step Six
Quantity
1.4 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
O[C:2]1C=C([N+]([O-])=O)C=C[C:3]=1C(O)=O.S(Cl)(Cl)=O.[OH:18][C:19]1[CH:28]=[C:27]([N+:29]([O-:31])=[O:30])[CH:26]=[CH:25][C:20]=1[C:21]([O:23][CH3:24])=[O:22].C(=O)([O-])[O-].[K+].[K+].BrCC.Cl>CO.CN(C=O)C.O>[CH2:2]([O:18][C:19]1[CH:28]=[C:27]([N+:29]([O-:31])=[O:30])[CH:26]=[CH:25][C:20]=1[C:21]([O:23][CH3:24])=[O:22])[CH3:3] |f:3.4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.05 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
4.36 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
Step Five
Name
methyl ester
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
2.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Seven
Name
Quantity
1.4 mL
Type
reactant
Smiles
BrCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for another 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the volatile constituents
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
which are reacted without further purification
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 16 h at RT
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
It is extracted twice with 100 mL EE
CUSTOM
Type
CUSTOM
Details
dried on MgSO4

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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